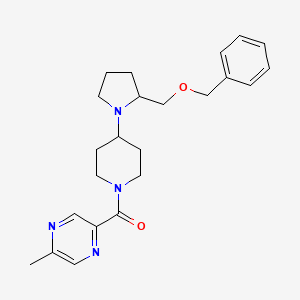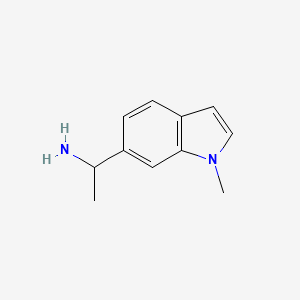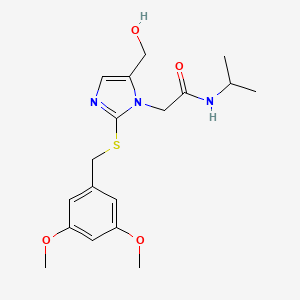![molecular formula C19H25N5O3 B2364821 N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415602-35-4](/img/structure/B2364821.png)
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperidine carboxamide derivatives, which have been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an antitumor agent. N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, through the induction of cell cycle arrest and apoptosis. In addition, N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to possess anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is not fully understood. However, it has been proposed that N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to possess HDAC inhibitory activity. In addition, N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide inhibits the growth of various cancer cell lines, induces cell cycle arrest and apoptosis, and inhibits the activity of HDACs and COX-2. In addition, N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to possess anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide also has some limitations. It has a low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide research. One area of research is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another area of research is to develop more efficient methods for the synthesis of N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide and its analogs. In addition, there is a need to develop more effective formulations for the delivery of N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide in vivo. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide for the treatment of various diseases.
Conclusion:
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses antitumor, anti-inflammatory, and analgesic effects, which make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized using a multistep procedure, starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with pyrimidine-4-amine to form the corresponding Schiff base, which is then reduced with sodium borohydride to give the intermediate amine. The final step involves the reaction of the amine with piperidine-1-carboxylic acid chloride to form N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide. The overall yield of the synthesis process is around 35%.
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(17-7-10-20-13-21-17)14-8-11-24(12-9-14)19(25)22-15-5-4-6-16(26-2)18(15)27-3/h4-7,10,13-14H,8-9,11-12H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCVLIERPOHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=C(C(=CC=C2)OC)OC)C3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)


![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)



![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
